DPTMDS serves as a protecting group for various reactive functionalities, including:
DPTMDS reacts with alcohols to form silyl ethers, which are stable under many reaction conditions that would otherwise affect the free hydroxyl group. These silyl ethers can be selectively cleaved under controlled conditions to regenerate the original alcohol PubChem, CID 76988: .
DPTMDS can form stable silylamines with primary and secondary amines. These silylamines protect the amine group from unwanted reactions while allowing manipulation of other functionalities in the molecule [Gelest, Inc., 1,3-DIPHENYL-1,1,3,3-TETRAMETHYLDISILAZANE].
DPTMDS reacts with thiols to form silyl sulfides, offering protection for the thiol group during organic synthesis PubChem, CID 76988: .
DPTMDS can be used to form silyl esters, providing temporary protection for the carboxylic acid functionality [Gelest, Inc., 1,3-DIPHENYL-1,1,3,3-TETRAMETHYLDISILAZANE].
The advantages of DPTMDS as a protecting group include:
These features make DPTMDS a valuable tool for organic chemists to achieve chemoselective transformations.
Beyond protecting group chemistry, DPTMDS finds use in other scientific research areas:
1,3-Diphenyl-1,1,3,3-tetramethyldisilazane is an organosilicon compound with the molecular formula C₁₆H₂₃NSi₂. It features a unique structure consisting of two phenyl groups attached to a disilazane framework, which includes two silicon atoms and a nitrogen atom. The compound is characterized by its moderate boiling point of 96-99 °C at 0.1 mmHg and a density of 0.985 g/mL . It is often used as a protecting agent for reactive functional groups in organic synthesis due to its stability and ability to form stable silane bonds.
DPTMDS protects functional groups by forming a stable covalent bond with the reactive site. This sterically hinders the functional group, preventing it from reacting with other molecules in the reaction mixture. The bulky silyl groups also contribute to the hydrophobic character of the protected molecule, affecting its solubility and reactivity profile [].
DPTMDS is considered a mild irritant and should be handled with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood. It is flammable and should be kept away from heat sources.
The synthesis of 1,3-diphenyl-1,1,3,3-tetramethyldisilazane typically involves the reaction of dimethylphenylsilyl chloride with a suitable amine or silazane precursor. This process can be conducted under dry conditions to prevent unwanted hydrolysis. Alternatively, it may also be synthesized through the hydrosilylation of phenyl-containing alkenes with silazanes in the presence of catalysts such as platinum or rhodium .
1,3-Diphenyl-1,1,3,3-tetramethyldisilazane finds applications in various fields:
Studies on interaction mechanisms involving 1,3-diphenyl-1,1,3,3-tetramethyldisilazane primarily focus on its reactivity with other functional groups. It forms stable bonds with hydroxyl and amine groups through silylation reactions. These interactions are crucial for applications in silicone chemistry and surface modifications .
Several compounds share structural similarities with 1,3-diphenyl-1,1,3,3-tetramethyldisilazane. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane | C₁₆H₂₃NSi₂ | Contains two methyl groups; used for similar applications but less sterically hindered. |
1,3-Divinyl-1,1,3-trimethyldisilazane | C₁₄H₁₉NSi₂ | Vinyl groups allow for different polymerization reactions; less stable than diphenyl variant. |
Hexamethyldisilazane | C₈H₃₀N₂Si₃ | Fully methylated structure; more volatile and used primarily as a silylating agent. |
Each compound exhibits unique properties that make them suitable for specific applications within organosilicon chemistry.
Irritant